

An In-depth Technical Guide to Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Morpholino(3-nitrophenyl)methanone
Cat. No.:	B1296131

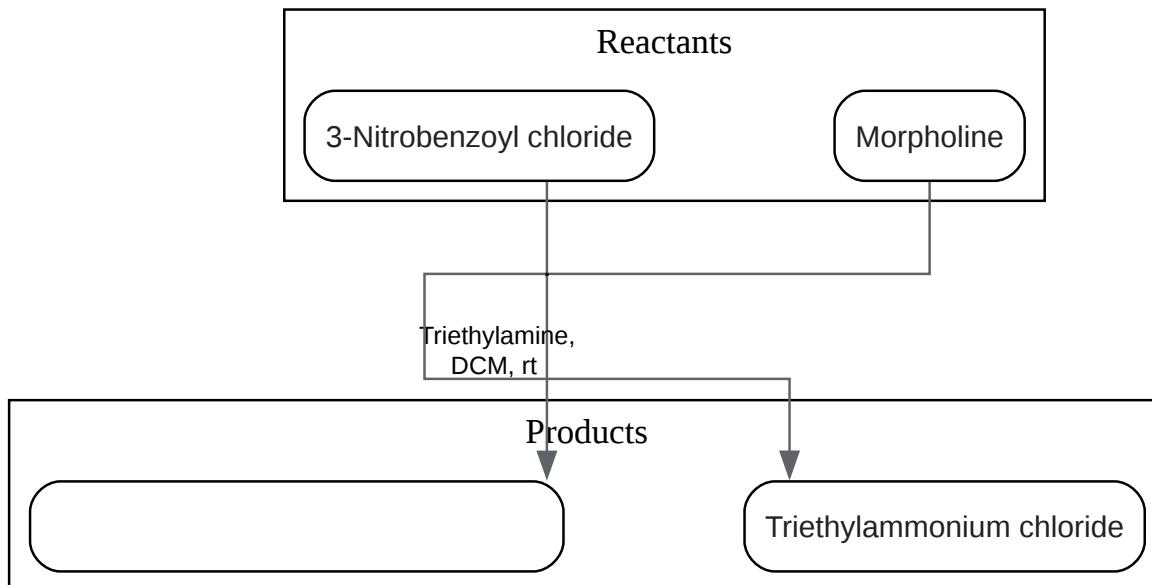
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Morpholino(3-nitrophenyl)methanone**, a small molecule of interest in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses the potential for biological activity based on related compounds, acknowledging the current lack of specific biological data for this particular molecule.

Core Compound Properties

Morpholino(3-nitrophenyl)methanone, also known as 4-(3-Nitrobenzoyl)morpholine, is a chemical compound with the molecular formula $C_{11}H_{12}N_2O_4$. Its key quantitative properties are summarized in the table below.


Property	Value	Source
Molecular Weight	236.22 g/mol	[1]
Molecular Formula	$C_{11}H_{12}N_2O_4$	[1]
CAS Number	262162-90-3	[1]
IUPAC Name	morpholin-4-yl-(3-nitrophenyl)methanone	[1]

Synthesis and Characterization

While a specific protocol for the synthesis of **Morpholino(3-nitrophenyl)methanone** is not extensively detailed in publicly available literature, a standard and reliable method can be inferred from the synthesis of analogous compounds, such as N-(4-Nitrobenzoyl)morpholine and other morpholine-substituted benzamides. The most plausible synthetic pathway involves the acylation of morpholine with 3-nitrobenzoyl chloride.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

[Click to download full resolution via product page](#)

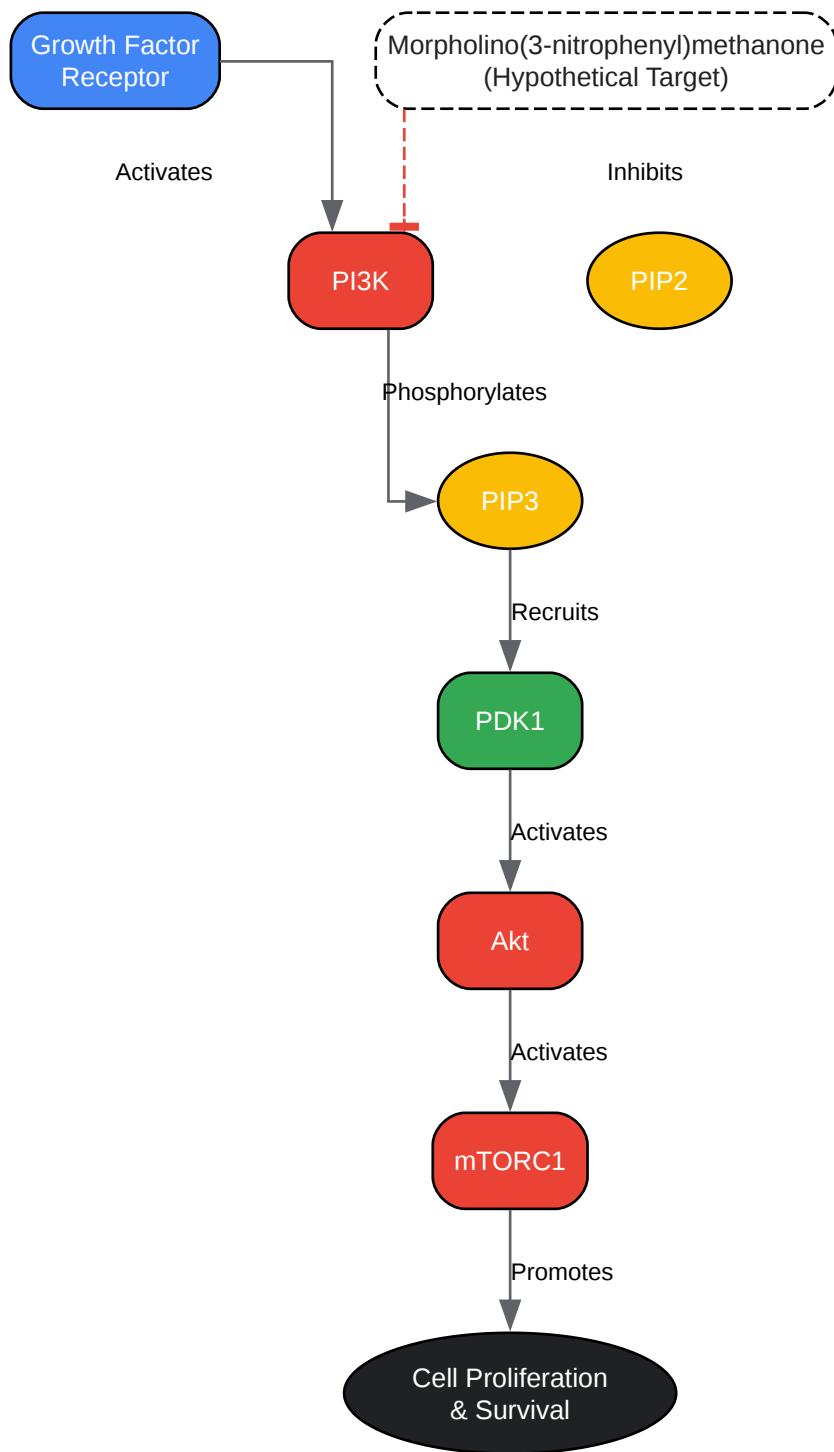
A proposed synthetic route for **Morpholino(3-nitrophenyl)methanone**.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **Morpholino(3-nitrophenyl)methanone**:

- Reaction Setup: To a solution of morpholine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
- Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled morpholine solution with constant stirring.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **Morpholino(3-nitrophenyl)methanone**.
- Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Potential Applications


Currently, there is a lack of specific studies detailing the biological activities of **Morpholino(3-nitrophenyl)methanone**. However, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities. Furthermore, various nitrophenyl derivatives have been investigated for their potential as therapeutic agents.

Based on the bioactivities of structurally related molecules, it is plausible that **Morpholino(3-nitrophenyl)methanone** could exhibit cytotoxic or antimicrobial properties. For instance,

studies on other morpholine-containing compounds have demonstrated significant activity against various cancer cell lines and bacterial strains. The nitro group, being a strong electron-withdrawing group, can also influence the molecule's electronic properties and potential biological interactions.

Potential Signaling Pathway Involvement (Hypothetical)

Given the prevalence of morpholine-containing compounds as inhibitors of various kinases, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or survival. For example, many kinase inhibitors target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

[Click to download full resolution via product page](#)

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

It is crucial to emphasize that this is a speculative pathway, and dedicated biological assays are required to determine the actual mechanism of action, if any, of **Morpholino(3-**

nitrophenyl)methanone.

Future Directions

The lack of biological data for **Morpholino(3-nitrophenyl)methanone** presents a clear opportunity for future research. Key experimental avenues to explore include:

- Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.
- Cytotoxicity Assays: Screening against various cancer cell lines to assess its potential as an anticancer agent.
- Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the nitrophenyl and morpholine rings to optimize biological activity and pharmacokinetic properties.

Conclusion

Morpholino(3-nitrophenyl)methanone is a readily synthesizable small molecule with physicochemical properties that fall within the range of typical drug-like compounds. While its specific biological activities have not yet been reported, the presence of the morpholine and nitrophenyl moieties suggests potential for pharmacological effects. This technical guide provides a foundation for researchers interested in synthesizing and investigating the therapeutic potential of this and related compounds. Further experimental work is essential to unlock its possible applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Morpholino(3-nitrophenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296131#morpholino-3-nitrophenyl-methanone-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com